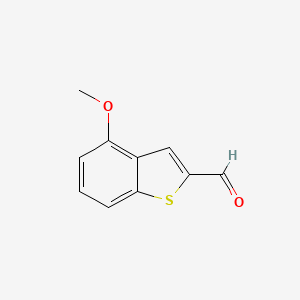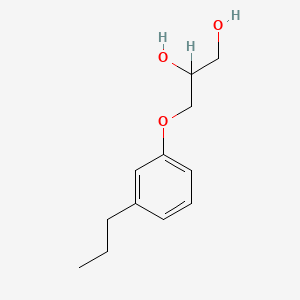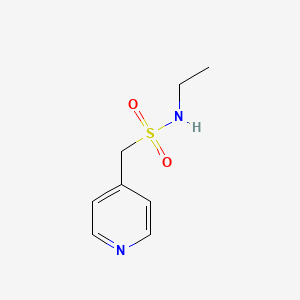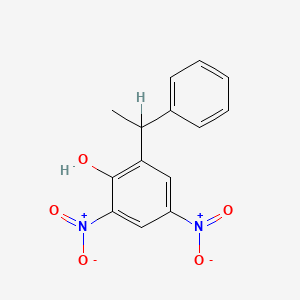
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is an organic compound with a complex structure that includes acetyl, ethyl, and dihydroxy functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 5-ethyl-2,6-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions: 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and polymers.
作用機序
The mechanism by which 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.
類似化合物との比較
- 2,4-Dihydroxybenzaldehyde
- 5-Ethyl-2-hydroxyacetophenone
- 2,6-Dihydroxyacetophenone
Comparison: Compared to these similar compounds, 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.
特性
CAS番号 |
412338-84-2 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
3-acetyl-5-ethyl-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3 |
InChIキー |
FZQLTHZIWRBZPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1O)C=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)



![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)


![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
